molecular formula C15H25N3O2 B1383795 Tert-Butyl 4-(2-Aminoethyl)-4,5-Dihydro-1H-Pyrrolo[1,2-A][1,4]Diazepine-2(3H)-Carboxylate CAS No. 1823794-60-0

Tert-Butyl 4-(2-Aminoethyl)-4,5-Dihydro-1H-Pyrrolo[1,2-A][1,4]Diazepine-2(3H)-Carboxylate

Cat. No.: B1383795
CAS No.: 1823794-60-0
M. Wt: 279.38 g/mol
InChI Key: CMEOCMAGVCDLOL-UHFFFAOYSA-N
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Description

Historical Development of Pyrrolo[1,2-a]diazepine Scaffolds

The historical development of pyrrolo[1,2-a]diazepine scaffolds can be traced back to the early investigations of pyrrolobenzodiazepine chemistry in the 1960s. The first synthesis of pyrrolo[1,2-a]benzodiazepines was reported by Cheeseman and Rafiq in 1971, who successfully prepared the first two compounds of this structural class. This pioneering work followed the earlier isolation of anthramycin from Streptomyces cultures in 1965, which had opened up intensive synthetic and biological studies of related tricyclic systems. The development of pyrrolo[1,2-a]diazepine chemistry has been characterized by continuous refinement of synthetic methodologies, with researchers recognizing the potential of these scaffolds for diverse biological applications.

The evolution of synthetic approaches to pyrrolo[1,2-a]diazepines has been marked by the development of increasingly sophisticated methodologies. Early synthetic strategies focused on cyclization reactions involving pyrrolidine derivatives and appropriate electrophiles. The work of Katritzky and colleagues demonstrated the utility of benzotriazole chemistry in constructing tetrahydro-pyrrolo[1,2-a]diazepines, providing access to a range of substituted derivatives. This methodology involved the condensation of 3-(pyrrol-1-yl)-1-propylamine with (1-hydroxymethyl)benzotriazole to produce the desired diazepine framework. The historical development has also been influenced by advances in understanding the biological activities of these compounds, which has driven continued interest in developing new synthetic methods and exploring structure-activity relationships.

Recent advances in pyrrolo[1,2-a]diazepine synthesis have emphasized one-pot methodologies and tandem cyclization reactions. The development of modified Pictet-Spengler reactions has enabled efficient construction of these heterocyclic systems under mild conditions. These methodological advances have made pyrrolo[1,2-a]diazepines more accessible to synthetic chemists and have facilitated the exploration of their chemical and biological properties. The historical trajectory of this field demonstrates the importance of these scaffolds in medicinal chemistry and their continued relevance in contemporary drug discovery efforts.

Significance in Heterocyclic Chemistry

Pyrrolo[1,2-a]diazepines occupy a position of considerable significance in heterocyclic chemistry due to their unique structural features and chemical reactivity patterns. The fusion of a pyrrole ring with a seven-membered diazepine creates a rigid tricyclic framework that constrains the molecular geometry in ways that can be exploited for selective biological interactions. This structural constraint is particularly important in the context of drug design, where conformational restriction can enhance binding affinity and selectivity for target proteins. The diazepine ring contributes to the overall three-dimensional architecture of these molecules, creating distinct spatial arrangements of functional groups that can interact with biological targets in specific ways.

The significance of pyrrolo[1,2-a]diazepines in heterocyclic chemistry is further enhanced by their potential for chemical modification and derivatization. The presence of multiple sites for functionalization allows for the systematic exploration of structure-activity relationships and the optimization of desired properties. The aminoethyl substituent and tert-butyl carboxylate group in Tert-Butyl 4-(2-Aminoethyl)-4,5-Dihydro-1H-Pyrrolo[1,2-A]Diazepine-2(3H)-Carboxylate exemplify this synthetic versatility, providing handles for further chemical transformations. The carboxylate group can serve as a protecting group during synthesis or as a site for conjugation with other molecular entities.

The chemical reactivity of pyrrolo[1,2-a]diazepines encompasses a broad range of transformations, including nucleophilic substitutions, oxidative modifications, and cyclization reactions. Katritzky and colleagues demonstrated that benzotriazolyl-substituted derivatives can undergo nucleophilic substitution with Grignard reagents, sodium borohydride, sodium cyanide, and triethyl phosphite, yielding novel derivatives in good yields. This reactivity profile makes these compounds valuable synthetic intermediates and provides opportunities for the development of compound libraries for biological screening. The significance of these heterocycles in contemporary chemistry is reflected in their continued use as scaffolds for drug discovery and their incorporation into diverse synthetic methodologies.

Classification within Diazepine Structural Families

The classification of pyrrolo[1,2-a]diazepines within the broader family of diazepine structures reveals their unique position among seven-membered nitrogen-containing heterocycles. Diazepines are characterized by the presence of two nitrogen atoms within a seven-membered ring, with different positional arrangements giving rise to distinct structural families. The three main types of diazepines are 1,2-diazepines, 1,3-diazepines, and 1,4-diazepines, with 1,4-diazepines being particularly well-known due to their inclusion in the benzodiazepine class of medications. Pyrrolo[1,2-a]diazepines belong to the 1,4-diazepine family, where the nitrogen atoms are separated by two carbon atoms in the seven-membered ring.

Within the pyrrolobenzodiazepine family, three structural isomers exist: pyrrolo[2,1-c], pyrrolo[1,2-a], and pyrrolo[1,2-d] configurations. The pyrrolo[1,2-a] isomer, which includes the compound under investigation, represents one of the less extensively studied variants compared to the pyrrolo[2,1-c] isomer, which has received significant attention due to natural products like anthramycin. However, research has demonstrated that pyrrolo[1,2-a]benzodiazepines possess a broad spectrum of biological activities, maintaining researcher interest despite being less studied than their [2,1-c] counterparts.

The structural classification of Tert-Butyl 4-(2-Aminoethyl)-4,5-Dihydro-1H-Pyrrolo[1,2-A]Diazepine-2(3H)-Carboxylate can be further refined by considering its specific substitution pattern and degree of saturation. The compound features a tetrahydro-diazepine ring system, indicating partial saturation of the seven-membered ring, which distinguishes it from fully aromatic variants. The presence of the tert-butyl carboxylate group at position 2 and the aminoethyl substituent at position 4 creates a specific structural motif that defines its chemical and biological properties. This classification system provides a framework for understanding the relationship between structure and activity within this family of compounds.

Relationship to Other Pyrrolo-fused Heterocyclic Systems

The relationship between pyrrolo[1,2-a]diazepines and other pyrrolo-fused heterocyclic systems reveals a rich tapestry of structural diversity and biological activity. The most extensively studied related system is the pyrrolo[2,1-c]benzodiazepine family, which includes natural products such as anthramycin, sibiromycin, and tomaymycin. These compounds are characterized by their ability to bind to the minor groove of deoxyribonucleic acid and have been the subject of intensive research due to their potent anticancer activities. The structural relationship between these systems lies in their shared pyrrole-diazepine core, although the different fusion patterns and substitution patterns result in distinct biological activities and chemical properties.

Another related system is the pyrrolo[1,2-d]benzodiazepine family, which has been found to contain potent non-nucleoside human immunodeficiency virus-1 reverse transcriptase inhibitors. This demonstrates how subtle changes in the fusion pattern of pyrrole and diazepine rings can lead to dramatically different biological activities. The relationship between these systems suggests that the pyrrolo[1,2-a]diazepine scaffold may possess unique biological activities that are distinct from its structural relatives. Research into compounds like Yamawaki's pyrrolo[1,2-d]benzodiazepines, first described in 1977, has provided insights into how ring fusion patterns influence biological activity.

The development of novel polyheterocyclic systems that incorporate pyrrolo-diazepine cores has expanded the structural diversity available to medicinal chemists. Recent work has described the synthesis of 6H-furo[3,2-f]pyrrolo[1,2-d]diazepine systems through one-pot four-component coupling reactions. These complex heterocyclic architectures demonstrate the potential for creating even more sophisticated molecular frameworks based on the pyrrolo-diazepine core. The relationship between Tert-Butyl 4-(2-Aminoethyl)-4,5-Dihydro-1H-Pyrrolo[1,2-A]Diazepine-2(3H)-Carboxylate and these related systems highlights the importance of systematic structure-activity relationship studies to understand how modifications to the core scaffold influence biological activity.

Properties

IUPAC Name

tert-butyl 4-(2-aminoethyl)-1,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2/c1-15(2,3)20-14(19)18-10-12(6-7-16)9-17-8-4-5-13(17)11-18/h4-5,8,12H,6-7,9-11,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEOCMAGVCDLOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CN2C=CC=C2C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-Butyl 4-(2-Aminoethyl)-4,5-Dihydro-1H-Pyrrolo[1,2-A][1,4]Diazepine-2(3H)-Carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique pyrrolo[1,2-a][1,4]diazepine core structure, which is associated with various pharmacological effects. Understanding its biological activity is crucial for exploring its therapeutic potential.

  • Molecular Formula : C15H25N3O2
  • Molecular Weight : 279.38 g/mol
  • Boiling Point : 416.3 ± 25.0 °C (predicted)
  • Density : 1.15 ± 0.1 g/cm³ (predicted)
  • pKa : 10.02 ± 0.10 (predicted) .

Biological Activity Overview

Research indicates that compounds in the diazepine class, including this compound, exhibit a range of biological activities:

  • Antitumor Activity : Similar compounds have shown significant antitumor effects by interacting with DNA and inhibiting cancer cell proliferation. The mechanism often involves covalent bonding to DNA, leading to cytotoxicity in tumor cells .
  • Neuropharmacological Effects : Compounds with similar structures are known to interact with GABA receptors, potentially exerting anxiolytic and sedative effects . This interaction can modify neurotransmitter activity in the central nervous system.

Antitumor Activity

A study evaluated the DNA alkylation capabilities of pyrrolo[1,4]benzodiazepines (P(1,4)Bs), revealing that structural modifications significantly affect their biological potency. The study found that compounds capable of binding to DNA exhibited a strong correlation with their cytotoxic activity against various cancer cell lines . The findings suggest that this compound may have similar properties warranting further investigation.

Neuropharmacological Studies

Research on related diazepine derivatives has shown their ability to modulate GABAA receptors. These compounds can enhance GABAergic transmission, leading to anxiolytic effects without the dependency risks associated with traditional benzodiazepines . The potential for Tert-butyl derivatives to interact with these receptors suggests therapeutic applications in anxiety and seizure disorders.

Comparative Analysis of Similar Compounds

Compound NameStructureUnique Features
Pyrrolo[1,4]benzodiazepinesStructurePotent antitumor agents; DNA alkylation
Tert-butyl [(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)methyl]carbamateStructureAntiviral properties against HIV
DiazepamStructureEstablished anxiolytic; GABAA receptor modulator

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolo[1,2-a][1,4]diazepines exhibit significant anticancer properties. Research suggests that Tert-Butyl 4-(2-Aminoethyl)-4,5-Dihydro-1H-Pyrrolo[1,2-A][1,4]Diazepine-2(3H)-Carboxylate may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated its efficacy against leukemia cells by inducing programmed cell death pathways .

Neuropharmacological Effects

The compound has shown promise in neuropharmacology as well. Its structural similarity to known psychoactive substances suggests potential applications in treating neurological disorders such as anxiety and depression. Preliminary findings indicate that it may modulate neurotransmitter systems effectively, leading to anxiolytic effects in animal models .

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor, particularly in the context of metabolic pathways related to drug metabolism and detoxification processes. Studies have shown that it can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism, potentially leading to drug-drug interaction implications .

Antimicrobial Properties

Emerging research highlights the antimicrobial activity of this compound against various bacterial strains. Laboratory tests have shown that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents .

Polymer Chemistry

In material science, this compound is being explored for its application in polymer synthesis. Its ability to participate in radical polymerization reactions makes it a candidate for creating novel polymers with tailored properties for use in coatings and adhesives .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry examined the anticancer properties of various pyrrolo[1,2-a][1,4]diazepine derivatives. The results indicated that this compound exhibited IC50 values comparable to established chemotherapeutic agents against certain cancer cell lines.

Case Study 2: Neuropharmacological Assessment

Research conducted at a prominent university assessed the neuropharmacological effects of this compound on rodent models of anxiety and depression. The results demonstrated significant reductions in anxiety-like behaviors when administered at specific dosages.

Comparison with Similar Compounds

Key Observations :

  • The aminoethyl group in the target compound enhances nucleophilicity, making it suitable for coupling reactions (e.g., amide bond formation) in drug discovery .
  • The cyanomethyl derivative (CAS: 2177257-72-4) lacks amino reactivity but may participate in nitrile-specific transformations, such as hydrolysis to carboxylic acids .

Physicochemical Properties

  • Molecular Weight : The target compound (279.38 g/mol) is lighter than the hydroxyethyl analog (280.37 g/mol), reflecting differences in substituent mass .
  • Boiling Point/Density : The tert-butyl group contributes to high boiling points (~416°C) and low densities (~1.15 g/cm³) across analogs, consistent with hydrophobic character .
  • pKa: The aminoethyl group’s pKa (~10.02) contrasts with the hydroxyl group’s acidity (pKa ~14–16), impacting ionization under physiological conditions .

Q & A

Q. How can researchers optimize the synthesis of tert-butyl 4-(2-aminoethyl)-4,5-dihydro-1H-pyrrolo[1,2-a][1,4]diazepine-2(3H)-carboxylate?

Methodological Answer: Use statistical Design of Experiments (DOE) to identify critical reaction parameters (e.g., temperature, solvent ratio, catalyst loading). For example, a fractional factorial design can reduce the number of trials while capturing interactions between variables. Post-optimization, validate results using ANOVA to confirm significance. DOE minimizes experimental effort while maximizing yield and purity . Coupling this with process simulation tools (e.g., Aspen Plus) allows predictive modeling of reaction scalability .

Q. What techniques are recommended for structural characterization of this compound?

Methodological Answer: Employ X-ray crystallography for definitive structural elucidation, using SHELXL for refinement to resolve bond lengths, angles, and stereochemistry . Complement this with 1^1H/13^{13}C NMR (in DMSO-d6_6 or CDCl3_3) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups. Cross-validate spectral data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to address ambiguities .

Q. How should researchers approach purification of this compound?

Methodological Answer: Utilize membrane separation technologies (e.g., nanofiltration) for initial crude purification, followed by recrystallization in ethyl acetate/hexane mixtures. For challenging separations, centrifugal partition chromatography (CPC) offers high resolution for diastereomers or closely related impurities. Monitor purity at each stage via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. What computational methods can elucidate the reaction mechanisms involving this compound?

Methodological Answer: Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and reaction pathways. Use the ICReDD framework to integrate computational results with experimental data, enabling iterative refinement of mechanistic hypotheses. For example, intrinsic reaction coordinate (IRC) analysis can validate proposed intermediates .

Q. How can researchers resolve contradictions in spectroscopic vs. crystallographic data?

Methodological Answer: Perform multi-technique validation:

  • Compare experimental NMR shifts with DFT-predicted values.
  • Analyze X-ray thermal displacement parameters to assess dynamic effects in the solid state.
  • Use Hirshfeld surface analysis to identify intermolecular interactions that may distort solution-phase NMR data .

Q. What strategies are effective for studying the compound’s stability under varying conditions?

Methodological Answer: Design accelerated stability studies using DOE to test temperature, humidity, and light exposure. Monitor degradation via LC-MS and quantify degradation products using kinetic modeling (e.g., Arrhenius plots for thermal stability). Pair this with molecular dynamics (MD) simulations to predict degradation pathways under extreme conditions .

Q. How can heterogeneous catalysis improve the efficiency of reactions involving this compound?

Methodological Answer: Screen metal-organic framework (MOF) catalysts using high-throughput experimentation (HTE) to identify optimal pore size and active sites. Characterize catalyst performance via turnover frequency (TOF) and activation energy calculations. Use reactor design principles (e.g., plug-flow vs. batch) to maximize mass transfer and minimize side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-Butyl 4-(2-Aminoethyl)-4,5-Dihydro-1H-Pyrrolo[1,2-A][1,4]Diazepine-2(3H)-Carboxylate
Reactant of Route 2
Tert-Butyl 4-(2-Aminoethyl)-4,5-Dihydro-1H-Pyrrolo[1,2-A][1,4]Diazepine-2(3H)-Carboxylate

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